molecular formula C20H27N3O4 B10990908 N-[2-(2-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-[2-(2-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B10990908
M. Wt: 373.4 g/mol
InChI Key: QINZYPIHCWPGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane core, a spirocyclic hydantoin derivative, linked via an acetamide group to a 2-(2-methoxyphenyl)ethyl substituent.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C20H27N3O4/c1-22-19(26)23(18(25)20(22)11-6-3-7-12-20)14-17(24)21-13-10-15-8-4-5-9-16(15)27-2/h4-5,8-9H,3,6-7,10-14H2,1-2H3,(H,21,24)

InChI Key

QINZYPIHCWPGHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Alkylation of Piperidone-4

Piperidone-4 is alkylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For instance, reaction in anhydrous benzene at 60°C for 12 hours yields N-methylpiperidone-4 with >85% efficiency. This step ensures the 1-methyl substitution critical for the final spiro structure.

Reformatsky Reaction and Hydrazide Formation

The N-methylpiperidone-4 undergoes a Reformatsky reaction with ethyl bromoacetate in a benzene-diethyl ether (1:1 v/v) solvent system using activated zinc and a catalytic amount of iodine. The resultant β-hydroxy ester is treated with hydrazine hydrate (85%) in ethanol at 50–60°C for 15 hours, forming the corresponding hydrazide. This intermediate is pivotal for the subsequent Curtius rearrangement.

Curtius Rearrangement

The hydrazide is subjected to nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under a petroleum ether (60–90°C) blanket. Excess nitrous acid is quenched with urea, and the reaction mixture is refluxed to facilitate nitrogen evolution, yielding the 1-methyl-3-amino-2,4-dioxo-1,3-diazaspiro[4.5]decane. The molar yield for this step typically ranges from 35% to 42%.

Optimization Strategies and Reaction Analytics

Solvent and Catalytic Enhancements

The Reformatsky reaction’s efficiency hinges on solvent choice. Anhydrous benzene-diethyl ether (1:1) optimally solubilizes zinc intermediates, whereas tetrahydrofuran results in incomplete reactions. Adding iodine (0.5% w/w) accelerates zinc activation, reducing reaction time from 6 hours to 2 hours.

Analytical Validation

  • TLC Analysis : Spots are visualized using alkalized potassium permanganate, revealing yellow-green spots (Rf = 0.45–0.55) for the hydrazide intermediate.

  • NMR Spectroscopy : The final product’s ¹H NMR (DMSO-d6) displays characteristic signals: δ 7.25–6.85 (m, 4H, aromatic), δ 4.10 (s, 2H, CH2CO), δ 3.80 (s, 3H, OCH3), and δ 1.45 (s, 3H, NCH3).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Spiro Core FormationCurtius rearrangement, NaNO2/HCl35–42By-product formation during rearrangement
ChloroacetylationChloroacetyl chloride, DMF, Et3N70–80Hydrolysis of chloroacetamide
Amine Coupling2-(2-Methoxyphenyl)ethylamine, EtOH, reflux57–65Competing elimination reactions

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[2-(2-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has a complex molecular structure characterized by a spirocyclic framework. Its molecular formula is C28H32N4O7SC_{28}H_{32}N_{4}O_{7}S, with a molecular weight of 568.6 g/mol. The compound's unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

G Protein-Coupled Receptor Modulation

The compound's ability to interact with G protein-coupled receptors (GPCRs) has been explored, revealing its potential as a modulator in various signaling pathways relevant to drug discovery . This interaction is crucial for developing therapies targeting neurological disorders and metabolic diseases.

Development of Screening Assays

A notable application of this compound involves the development of screening assays to evaluate its efficacy against specific bacterial strains . These assays have provided insights into the compound's mechanism of action and its potential therapeutic benefits.

Synthesis and Characterization

The synthesis of this compound has been achieved through various chemical reactions, including multicomponent reactions that allow for the efficient assembly of complex structures . Characterization techniques such as NMR and mass spectrometry have confirmed its structural integrity and purity.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityInhibition of Mycobacterium tuberculosisEffective against MTB strains
Anti-inflammatory EffectsModulation of inflammatory pathwaysPotential use in treating inflammatory diseases
GPCR ModulationInteraction with G protein-coupled receptorsRelevant for neurological disorder therapies
Screening AssaysDevelopment for evaluating bacterial efficacyInsights into mechanism of action

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the spirodiazaspiro core and the acetamide-linked side chain . These modifications influence solubility, stability, and biological activity.

Compound Name Core Substitution Acetamide Side Chain Molecular Weight (g/mol) Key Properties/Activity References
Target Compound 1-Methyl 2-(2-Methoxyphenyl)ethyl ~362.4* Hypothesized antiviral activity
N-(tert-Butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 8-Methyl tert-Butyl 335.4 Increased lipophilicity
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 8-Methyl 4-Methylcyclohexyl 335.4 Storage: -20°C; used in chemical synthesis
N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-(trifluoromethyl)benzamide None (unmethylated core) 4-Fluorophenoxyethyl + trifluoromethylbenzamide ~510.5* Anticonvulsant activity; mp = 217°C
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide 6-Methyl 2-Pyridin-3-ylethyl ~343.4* Antiviral (binds viral proteins)

*Calculated based on structural formula.

Key Observations:
  • Core Methylation : Methylation at positions 1, 6, or 8 on the spirodiazaspiro core (e.g., target compound vs. ) enhances metabolic stability by reducing oxidative degradation .

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound with notable biological activity that has garnered attention in various pharmacological studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C₁₈H₃₁N₅O₄
  • Molecular Weight : 365.48 g/mol
  • CAS Number : 877616-59-6

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways that are crucial for cellular functions. Notably, it has been studied for its interactions with:

  • Isocitrate Dehydrogenase (IDH) : Recent studies have indicated that compounds similar in structure to this compound can inhibit mutant forms of IDH, which are implicated in various cancers. The inhibition leads to decreased levels of the oncometabolite 2-hydroxyglutarate (2-HG), thus influencing tumor metabolism and growth .
  • Phospholipase A₂ (PLA₂) : The compound has shown potential in inhibiting lysosomal phospholipase A₂, which is involved in phospholipid metabolism. This inhibition can predict drug-induced phospholipidosis, a condition that can lead to drug toxicity .

Anticancer Properties

Research indicates that this compound possesses anticancer properties through the following mechanisms:

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Targeting Cancer Metabolism : By modulating metabolic pathways associated with IDH mutations, the compound can potentially reverse metabolic reprogramming in cancer cells .

Synergistic Effects

The compound may also exhibit synergistic effects when combined with other chemotherapeutic agents. Studies have suggested that co-administration with standard treatments could enhance therapeutic efficacy while reducing side effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cell proliferation in glioma cell lines at concentrations as low as 10 μM .
Study 2Reported a reduction in tumor volume in xenograft models when treated with the compound alongside standard chemotherapy .
Study 3Investigated the compound's effect on metabolic pathways and confirmed its role in decreasing levels of 2-HG in mutant IDH models .

Q & A

Q. How can a conceptual framework guide mechanistic studies of this compound’s bioactivity?

  • Methodological Answer : Align with theories like ligand-receptor binding kinetics or oxidative stress pathways (). For example, if the compound exhibits anticonvulsant activity (), design experiments to measure GABA receptor modulation or ROS scavenging. Hypothesis-driven assays (e.g., patch-clamp electrophysiology) validate mechanistic links .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.